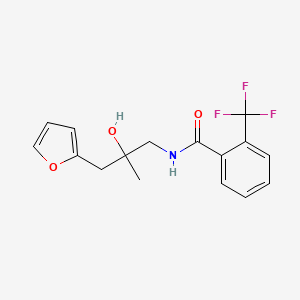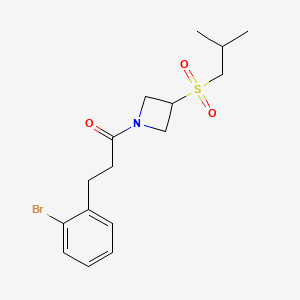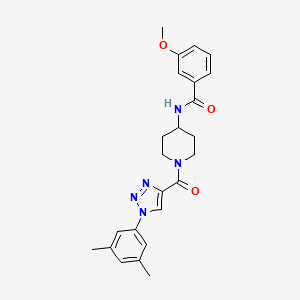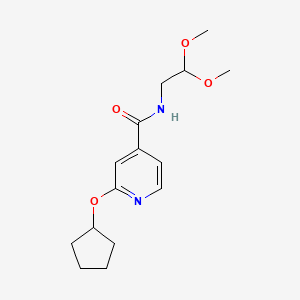![molecular formula C13H9ClN2S2 B2760481 2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-83-3](/img/structure/B2760481.png)
2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It belongs to a class of compounds that have shown interesting anti-inflammatory properties related to interactions with active sites of COX-2 . Some derivatives of this class may also have potential as fluorescent probes for determining tumors or their progression .
Synthesis Analysis
The synthesis of benzothieno[3,2-d]pyrimidin-4-one derivatives involves an efficient approach where the key isothiocyanate is prepared through a simple and ecological method . This method is economically and environmentally advantageous due to the simplicity of the procedures, reduction of isolation and purification steps, and reduction in time, costs, and waste production .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Routes and Derivatives : A pivotal aspect of the research on "2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine" involves its synthesis and the creation of derivatives with potential biological activities. Studies have developed methodologies for synthesizing thieno[2,3-d]pyrimidine derivatives, focusing on their antifungal activities and potential applications in treating plant diseases. For example, a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against various pathogens, indicating their significance in agricultural applications (Konno et al., 1989).
Chemical Reactions and Modifications : Further research has focused on the chemical reactions and modifications of this compound derivatives. For instance, reactions with arylsulfanyl chlorides have been explored, yielding addition products and enabling the synthesis of linearly and angularly fused arylsulfanylthiazinopyridopyrimidines. These synthetic pathways offer insights into the molecule's reactivity and potential for creating novel compounds with enhanced properties (Dyachenko et al., 2014).
Biological Activities and Applications
Antifungal and Antimicrobial Activities : The synthesized derivatives of "this compound" have shown promising antifungal and antimicrobial properties. For example, novel benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines exhibited significant inhibitory effects against various fungal pathogens, highlighting their potential as fungicidal agents (Xu et al., 2018).
Safety and Hazards
The safety and hazards associated with “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” are not explicitly mentioned in the search results.
Zukünftige Richtungen
The future directions for “2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine” could involve further in vitro and in vivo studies to confirm the hypothesis that some members of this new class of anti-inflammatory may be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme .
Wirkmechanismus
Target of Action
The primary target of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins . These prostaglandins and their metabolites are involved in multiple physiological and pathophysiological processes .
Mode of Action
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine interacts with COX-2, inhibiting its expression . This inhibition results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . The compound also inhibits the expression of inducible NO synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby affecting the downstream effects of these metabolites .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine are not explicitly mentioned in the available literature
Result of Action
The molecular and cellular effects of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine’s action include the inhibition of COX-2, iNOS, and ICAM-1 expression . This leads to the suppression of PGE2 and IL-8 production . These effects suggest that the compound could have potential anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine can be influenced by various environmental factors For instance, the compound’s interaction with its targets can be affected by the presence of other molecules or changes in the cellular environment.
Eigenschaften
IUPAC Name |
4-chloro-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-2-7-17-13-15-10-8-5-3-4-6-9(8)18-11(10)12(14)16-13/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBHHNMEFULEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)

![ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B2760403.png)


![5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2760410.png)

![3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2760412.png)

![3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2760415.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2760417.png)

